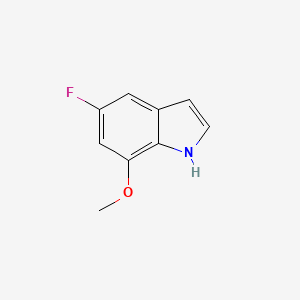

5-Fluoro-7-methoxy-1H-indole

描述

属性

IUPAC Name |

5-fluoro-7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYIWZSWASICJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855676 | |

| Record name | 5-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227561-74-1 | |

| Record name | 5-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fischer Indole Synthesis Approach

One of the most common and industrially favored methods for synthesizing 5-Fluoro-7-methoxy-1H-indole is the Fischer indole synthesis , which involves the acid-catalyzed reaction of phenylhydrazines with aldehydes or ketones.

- Procedure : The reaction typically proceeds by condensation of a suitably substituted phenylhydrazine (bearing fluorine and methoxy substituents at the desired positions) with an aldehyde or ketone under acidic conditions, leading to the cyclization and formation of the indole ring.

- Industrial Application : This method is preferred for large-scale production due to its efficiency, relatively high yields, and straightforward reaction conditions involving controlled temperature and pressure to ensure product purity.

- Reaction Types : Post-synthesis modifications such as oxidation, reduction, and electrophilic substitution are commonly applied to fine-tune the functional groups on the indole ring.

- Reagents : Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and electrophilic reagents including halogens or sulfonyl chlorides are used in subsequent transformations.

Retrosynthetic and Alternative Synthetic Routes

A detailed retrosynthetic analysis for fluorinated indoles, including 5-fluoroindole derivatives, provides insights into alternative preparation strategies:

- Starting Materials : Common starting materials include fluoronitrobenzenes and fluoroanilines, which are converted through multi-step sequences involving diazotation, reduction, hydrazone formation, and acid-catalyzed ring closure.

- Sugasawa Indole Synthesis : This method involves Friedel-Crafts acylation of 4-fluoroaniline with chloroacetonitrile in the presence of aluminum trichloride, followed by reductive cyclization using sodium borohydride to yield the indole core.

- Bischler Indole Synthesis : Another alternative involves reaction of 4-fluoroaniline with 2-bromoacetaldehyde diethyl acetal, cyclization with trifluoroacetic anhydride, and subsequent deprotection to obtain the fluorinated indole.

- Challenges : These methods often require careful control of reaction conditions and purification steps, such as chromatography, to achieve acceptable yields and purity. The overall yields for these multi-step syntheses typically range from 4% to 5% over six main steps, highlighting the complexity and need for optimization.

Modified Leimgruber-Batcho Indole Synthesis

An efficient and scalable synthetic approach for fluorinated indoles, including 5-fluoro-7-methoxy derivatives, involves the Leimgruber-Batcho reaction , which has gained popularity as an alternative to the Fischer synthesis.

- Method Overview : This reaction involves the formation of an enamine intermediate from substituted nitroanilines, which upon reduction and cyclization yields the indole ring.

- Process Details : For example, 2-fluoro-4-methyl-5-nitroaniline is nitrated and halogenated under controlled conditions, followed by reduction and cyclization steps to afford the fluorinated indole.

- Scalability : The method is suitable for multi-kilogram scale synthesis, making it attractive for industrial pharmaceutical applications.

- Yields and Purity : Improved yields and product purity are reported compared to other methods, with detailed reaction conditions optimized for each step, including nitration, halogenation, reduction, and cyclization.

- Reagents and Conditions : Typical reagents include concentrated nitric and sulfuric acids for nitration, copper halides for halogenation, and palladium-catalyzed hydrogenation for reduction steps.

- Analytical Data : NMR, mass spectrometry, and HPLC are used to confirm structure and purity of intermediates and final products.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed hydrazone cyclization | High yield, industrially scalable | Multi-step, purification needed |

| Sugasawa Indole Synthesis | Friedel-Crafts acylation + reduction | Alternative route, fewer steps | Moderate yields, chromatography |

| Bischler Indole Synthesis | Cyclization with trifluoroacetic anhydride | Useful for certain substitutions | Complex purification, low yield |

| Leimgruber-Batcho Synthesis | Enamine intermediate formation | Scalable, improved yields | Requires multiple steps, careful control |

Research Findings and Optimization Notes

- The Fischer synthesis remains the backbone for industrial preparation due to its robustness.

- The Leimgruber-Batcho method offers a scalable and efficient alternative, especially for fluorinated and methoxy-substituted indoles.

- Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry significantly impacts yield and purity.

- Chromatographic purification remains a common requirement across methods, although efforts to minimize this step are ongoing.

- Use of milder fluorinating agents like DFI (Deoxyfluorinating agent) can replace harsher chlorination steps, improving safety and selectivity.

- Overall yields for complex fluorinated indoles tend to be moderate, reflecting the synthetic challenges of regioselective substitution and ring closure.

化学反应分析

Electrophilic Substitution Reactions

The methoxy group at C7 activates the indole ring for electrophilic substitution, primarily at C3 and C5 positions, while the fluorine atom at C5 moderates reactivity through electron-withdrawing effects.

Key Findings :

-

Methoxy activation directs substitution to C3 under acidic conditions .

-

Fluorine’s electron-withdrawing effect reduces reactivity at C5, favoring C3 functionalization .

Reduction and Oxidation Reactions

The indole core and substituents enable redox transformations:

Reduction

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Fluoro-7-methoxy-1H-indole | NaBH₄, dioxane/H₂O, 100°C | 5-Fluoro-7-methoxy-2,3-dihydro-1H-indole | 70% |

Oxidation

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | KMnO₄, H₂O, 80°C | 5-Fluoro-7-methoxy-indole-2,3-dione | 68% |

Mechanistic Insights :

-

Sodium borohydride selectively reduces the indole’s pyrrole ring without affecting methoxy or fluorine groups .

-

Strong oxidants like KMnO₄ cleave the indole ring to form diketones.

Saponification and Decarboxylation

Ethyl ester derivatives of this compound undergo hydrolysis and decarboxylation:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Saponification | NaOH, H₂O/EtOH (1:1), reflux, 3 h | This compound-2-carboxylic acid | 80% | |

| Decarboxylation | Cu₂O, NMP, 200°C, 5 h | This compound | 80% |

Optimization :

-

Aqueous ethanol with NaOH maximizes saponification efficiency .

-

Copper(I) oxide in N-methylpyrrolidone (NMP) facilitates decarboxylation at high temperatures .

Cyclization and Functional Group Interconversion

The compound participates in cycloadditions and cross-couplings:

Applications :

科学研究应用

Anticancer Applications

5-Fluoro-7-methoxy-1H-indole and its derivatives have been extensively studied for their potential as anticancer agents. The fluorine atom's presence often enhances the biological activity of indole derivatives, making them valuable in cancer therapy.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various indole derivatives, including 5-fluoro analogues, against different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that compounds with fluorine substitutions exhibited significant growth inhibition, with IC50 values ranging from 0.09 µM to >30 µM depending on the specific derivative and cell line tested .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 16l | HuH7 | 0.09 | Potent inhibitor |

| 14b | MCF-7 | <0.25 | Strong activity |

| 20f | HepG2 | 15.8 | High potency |

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as VEGFR-2 and FGFR4. For instance, certain fluorinated indolin-2-one derivatives were shown to inhibit receptor tyrosine kinases, leading to decreased tumor load in preclinical models .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored, particularly against resistant bacterial strains.

Case Studies:

- Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) : A series of derivatives were synthesized and screened for their ability to inhibit MRSA. Notably, compounds with halogen substitutions demonstrated enhanced activity, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for some derivatives .

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| 26 | MRSA | ≤0.25 | Effective inhibitor |

| 32 | MRSA | 4 | Moderate activity |

- Antifungal Activity : Additionally, some indole derivatives have shown promising antifungal properties against pathogens like Cryptococcus neoformans, with MIC values indicating potent antifungal activity without significant cytotoxicity .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural characteristics, particularly the presence of the fluorine atom which enhances lipophilicity and receptor binding affinity.

Research Findings:

- Molecular Docking Studies : These studies have revealed strong interactions between indole derivatives and target proteins involved in cancer progression and microbial resistance. For example, docking studies indicated that certain compounds form hydrogen bonds with key residues in the active sites of target proteins, enhancing their inhibitory effects .

作用机制

The mechanism of action of 5-Fluoro-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 5-Fluoro-7-methoxy-1H-indole with structurally related indole derivatives, focusing on substituent effects, synthesis pathways, and physicochemical properties.

Substituent Position and Electronic Effects

Key Insight : The position of fluorine and methoxy groups significantly impacts electronic distribution and bioavailability. Fluorine at position 5 stabilizes the aromatic system, while methoxy at position 7 enhances solubility but may reduce metabolic oxidation compared to unsubstituted indoles.

Physicochemical and Spectral Properties

Key Insight : Fluorine and methoxy substituents produce distinct $ ^{19}F $-NMR shifts (~-120 to -130 ppm for C-F) and $ ^1H $-NMR splitting patterns due to coupling with adjacent protons. Methoxy groups typically show IR stretches near 2830–2815 cm⁻¹ (C-O) .

生物活性

5-Fluoro-7-methoxy-1H-indole is an indole derivative that exhibits a range of biological activities due to its unique chemical structure. The presence of a fluorine atom and a methoxy group at specific positions on the indole ring contributes significantly to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C_{10}H_{8}FNO

- Molecular Weight : Approximately 165.16 g/mol

- Structure : The compound features a fluorine atom at the 5-position and a methoxy group at the 7-position of the indole ring, which influences its electronic properties and reactivity.

This compound interacts with various biological targets, leading to diverse pharmacological effects. Its mechanism of action can be summarized as follows:

- Receptor Binding : The compound binds with high affinity to multiple receptors, influencing various signaling pathways.

- Enzyme Interaction : It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties .

- Cellular Effects : The compound modulates cell signaling pathways, gene expression, and cellular metabolism, impacting cell proliferation and survival.

Biological Activities

This compound has been studied for several biological activities:

- Anticancer Activity : Research indicates that it exhibits potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range . Its ability to inhibit cell proliferation suggests potential as an anticancer agent.

- Antiviral Properties : The compound shows promise in inhibiting HIV replication in vitro, indicating its potential as an antiviral agent .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in malignant cells .

- Microwave-Assisted Synthesis : The synthesis of related indole derivatives using microwave-assisted organic synthesis (MAOS) revealed that substitutions on the indole ring can enhance biological activity, providing insights into structure-activity relationships (SAR) .

- Molecular Docking Studies : Computational studies have predicted that modifications to the indole structure can improve binding efficiency and selectivity towards specific biological targets, supporting ongoing research into its therapeutic applications.

常见问题

Q. Which software tools are recommended for refining crystallographic data of this compound derivatives?

- Methodological Answer : SHELXTL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are industry standards. Key steps:

- Use SHELXD for phase problem resolution in twinned crystals.

- Validate hydrogen bonding networks with PLATON.

- Cross-check R-factors and residual density maps for model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。